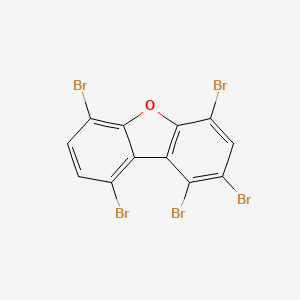

1,2,4,6,9-Pentabromo-dibenzofuran

Description

Properties

CAS No. |

617708-04-0 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,2,4,6,9-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H |

InChI Key |

OOFFKFQUIPUATM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Dibenzofuran Derivatives

The classical and most direct approach to synthesizing pentabromo-dibenzofurans, including the 1,2,4,6,9-isomer, involves the bromination of dibenzofuran or its derivatives. This method uses elemental bromine or bromine-containing reagents under carefully controlled conditions to achieve selective substitution at the desired positions on the dibenzofuran ring system.

- Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters. Typically, the reaction is conducted in an inert solvent such as chloroform or carbon tetrachloride at low to moderate temperatures to avoid overbromination or decomposition.

- Selectivity: Achieving substitution at the 1,2,4,6,9 positions requires precise control to prevent formation of other pentabromo isomers (e.g., 1,2,4,7,9- or 1,2,4,6,7-pentabromo-dibenzofuran).

- Purification: The crude product often requires purification by recrystallization or column chromatography to isolate the pure pentabromo derivative.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br2 or N-bromosuccinimide (NBS) | Elemental bromine preferred for full bromination |

| Solvent | CCl4, CHCl3, or acetic acid | Non-polar solvents favor selective bromination |

| Temperature | 0–50 °C | Lower temperatures improve selectivity |

| Reaction time | 1–24 hours | Monitored to avoid polybromination |

| Purification | Recrystallization, column chromatography | Required for high purity |

This method is widely reported for related pentabromo-dibenzofuran isomers and can be adapted for the 1,2,4,6,9-isomer with optimization of conditions.

Palladium-Catalyzed Cyclization and Coupling Reactions

Recent advances in synthetic organic chemistry have introduced palladium-catalyzed methods to construct dibenzofuran frameworks with specific substitution patterns, including brominated derivatives.

- Intramolecular Cyclization: Palladium(II) acetate catalyzes the formation of dibenzofuran rings from suitable precursors such as O-iododiaryl ethers under aerobic conditions with pivalic acid as an additive. This method allows for the introduction of bromine substituents either before or after cyclization.

- Cross-Coupling Reactions: Suzuki, Ullmann, and related coupling reactions enable the formation of dibenzofuran derivatives by coupling halogenated aromatic precursors with arylboronic acids or other coupling partners. Bromine atoms can be introduced selectively on the aromatic rings prior to or following ring closure.

- Advantages: These methods offer high regioselectivity, functional group tolerance, and scalability. They also allow for the synthesis of complex brominated dibenzofurans that are difficult to obtain by direct bromination.

| Catalyst | Pd(OAc)2, Pd(PPh3)4, Pd/C | Used in cyclization and coupling |

| Reaction medium | Ethanol, DMA, acetonitrile | Depends on substrate and reaction type |

| Temperature | 70–140 °C | Elevated temperatures favor cyclization|

| Reaction time | 0.5–48 hours | Varies with substrate and catalyst |

| Additives | Pivalic acid, K2CO3, CsF | Enhance catalyst activity and selectivity|

These palladium-catalyzed methods have been demonstrated to efficiently produce dibenzofuran derivatives with multiple bromine substituents, including pentabromo variants, with yields often exceeding 70%.

Multi-Step Synthetic Routes via Functionalized Intermediates

For highly selective synthesis of 1,2,4,6,9-pentabromo-dibenzofuran, multi-step synthetic sequences are employed involving:

- Preparation of brominated phenol or aniline precursors.

- Formation of O-iododiaryl ethers or related intermediates.

- Palladium-catalyzed cyclization to form the dibenzofuran core.

- Final bromination or functional group transformations to install bromines at specific positions.

This approach allows for precise control over substitution patterns and is supported by detailed mechanistic studies and optimization of reaction conditions.

Industrial Scale Synthesis

Industrial production of pentabromo-dibenzofurans generally follows the bromination of dibenzofuran on a larger scale with industrial-grade reagents and solvents. Process parameters are tightly controlled to ensure product consistency and purity.

- Use of continuous flow reactors or batch reactors with temperature and bromine feed rate control.

- Post-reaction purification via crystallization or chromatographic methods.

- Quality control includes spectroscopic verification (NMR, MS) and chromatographic purity assessment.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | Elemental bromine on dibenzofuran | Simple, direct | Selectivity challenges, purification needed |

| Pd-Catalyzed Cyclization | Pd-catalyzed ring closure from halogenated precursors | High regioselectivity, functional group tolerance | Requires specialized catalysts and conditions |

| Multi-Step Functionalization | Stepwise synthesis via brominated intermediates | Precise substitution control | Longer synthesis time, more steps |

| Industrial Bromination | Large-scale bromination with process control | Scalable, cost-effective | Requires strict safety and environmental controls |

Research Findings and Data

- The bromination reactions require careful temperature control (0–50 °C) to avoid overbromination and side reactions.

- Palladium-catalyzed methods using Pd(OAc)2 and pivalic acid under aerobic conditions have shown yields of dibenzofuran derivatives up to 75% with excellent regioselectivity.

- Multi-step syntheses involving O-iododiaryl ethers and subsequent Pd-catalyzed cyclization provide access to dibenzofurans with diverse substitution patterns, including pentabromo derivatives, with yields ranging from 60% to 86% in key steps.

- Industrial processes emphasize reproducibility and purity, employing chromatographic purification and recrystallization to achieve >98% purity for research-grade materials.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,2,4,6,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2,4,6,9-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Dibenzofurans

*logP estimated using Crippen’s method for brominated isomers .

Structural Isomerism in Brominated Dibenzofurans

The position of bromine atoms significantly impacts chromatographic behavior and physicochemical properties:

- This compound vs. 1,2,4,6,7-Pentabromo-dibenzofuran : These isomers share the same molecular formula (C₁₂H₃Br₅O) but differ in bromine placement. Studies by Donnelly et al. (1991) demonstrate that linear retention indices (RIs) correlate with substitution patterns. For example, 1,2,4,6,9-PBDF has an RI of 3100 on a DB-5 column, while 1,2,4,6,7-PBDF exhibits a slightly higher RI (~3150) due to altered polarity .

Critical Research Findings

- Retention Index Correlations : Donnelly et al. (1991) established that bromine position linearly affects RIs, enabling isomer identification in environmental samples .

Biological Activity

1,2,4,6,9-Pentabromo-dibenzofuran is a highly brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to its aromatic structure. This unique bromination pattern influences its chemical reactivity and biological activity. The compound has garnered attention in recent years due to its potential biological effects, including antimicrobial properties and interactions with cellular receptors.

- Molecular Formula : C12H3Br5O

- Molecular Weight : Approximately 562.672 g/mol

- Structural Features : The compound consists of two fused benzene rings with an oxygen atom incorporated into the aromatic system. The high degree of bromination enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This activation leads to the induction of phase I and phase II detoxification enzymes, which are crucial for metabolizing and eliminating xenobiotics from the body.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The exact mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can inhibit certain cancer cell lines. Its cytotoxic effects are thought to be mediated through apoptosis induction and disruption of cell cycle progression. The compound's ability to modulate gene expression related to cell survival and proliferation further supports its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H3Br5O | Specific bromination pattern affecting reactivity |

| 1,2,3,6-Pentabromo-dibenzofuran | C12H3Br5O | Different biological activity profile compared to others |

| 2,3,4,7-Pentabromo-dibenzofuran | C12H3Br5O | Varying positions of bromine leading to distinct properties |

The uniqueness of this compound lies in its specific arrangement of bromine atoms which influences both its chemical reactivity and biological activity compared to other pentabrominated dibenzofurans.

Study on Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial counts when exposed to the compound at concentrations as low as 10 µg/mL. The study concluded that the compound's lipophilicity contributed to its effectiveness in penetrating microbial membranes.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following exposure to concentrations greater than 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.